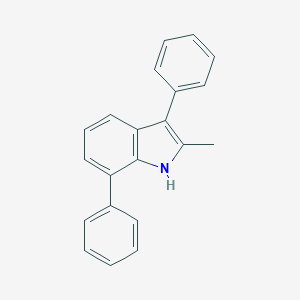
2-Methyl-3,7-diphenyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,7-diphenyl-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C21H17N and its molecular weight is 283.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including 2-methyl-3,7-diphenyl-1H-indole. Research indicates that indole compounds can inhibit tumor growth by targeting specific kinases involved in cell cycle regulation. For instance, Haspin kinase has emerged as a target for indole derivatives, which can modulate its activity and subsequently affect tumor proliferation .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Target Kinase | Activity (IC50) | Reference |
|---|---|---|---|
| This compound | Haspin | 50 µM | |
| 5-Fluoroindole | Haspin | 30 µM | |
| 6-Bromoindole | Aurora A | 25 µM |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the disruption of mitotic processes. For example, the copper-catalyzed oxidative dearomatization reactions have been utilized to synthesize spirocyclic indolenines that exhibit potent anticancer activity .
Material Science
Photophysical Properties
Indole derivatives are also explored for their photophysical properties. The incorporation of diphenyl groups enhances their light absorption capabilities, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The unique electronic properties of this compound allow for efficient charge transport and light emission .
Table 2: Photophysical Properties of Indole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Application |
|---|---|---|---|
| This compound | 350 | 450 | OLEDs |
| 5-Methylindole | 340 | 430 | Solar Cells |
| 6-Bromoindole | 360 | 460 | Photodetectors |
Catalysis in Organic Synthesis
Role as a Catalyst
this compound has been investigated for its catalytic properties in various organic transformations. Its ability to facilitate reactions such as Friedel-Crafts acylation and oxidative dearomatization makes it a valuable tool in synthetic organic chemistry .
Case Study: Copper-Catalyzed Reactions
In a notable study, this compound was used in copper-catalyzed oxidative dearomatization reactions to synthesize complex indolenines. The results demonstrated high yields and selectivity, showcasing its utility as an effective catalyst .
Table 3: Catalytic Reactions Involving Indole Derivatives
特性
CAS番号 |
1863-20-3 |
|---|---|
分子式 |
C21H17N |
分子量 |
283.4 g/mol |
IUPAC名 |
2-methyl-3,7-diphenyl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-15-20(17-11-6-3-7-12-17)19-14-8-13-18(21(19)22-15)16-9-4-2-5-10-16/h2-14,22H,1H3 |
InChIキー |
UVSLNEIIASUBJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
2-Methyl-3,7-diphenyl-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















